

Physical and chemical properties of α -Ergocryptine-d3

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Compound of Interest

Compound Name: α -Ergocryptine-d3

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α -Ergocryptine-d3: A Technical Guide for Researchers

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and pharmacological characteristics of **α -Ergocryptine-d3**. Designed for researchers, scientists, and professionals in drug development, this document consolidates key data into structured formats, details relevant experimental methodologies, and visualizes complex biological pathways and workflows.

Core Physical and Chemical Properties

α -Ergocryptine-d3 is the deuterated form of α -Ergocryptine, an ergot alkaloid. The inclusion of three deuterium atoms makes it a valuable tool in analytical and metabolic studies, particularly as an internal standard in mass spectrometry-based quantification.

Quantitative Data Summary

The properties of **α -Ergocryptine-d3** are presented below, with data for the non-deuterated compound provided for comparison.

Property	α -Ergocryptine-d3	α -Ergocryptine
CAS Number	1794783-50-8[1][2]	511-09-1[3][4]
Molecular Formula	C ₃₂ D ₃ H ₃₈ N ₅ O ₅ [1]	C ₃₂ H ₄₁ N ₅ O ₅ [3][4]
Molecular Weight	578.717 g/mol [1]	575.698 g/mol [3]
Accurate Mass	578.33 Da[1]	575.310791 Da[3][4]
Melting Point	Not available	152-154 °C[3]
Boiling Point	Not available	861.7 ± 65.0 °C at 760 mmHg[3]
LogP	Not available	4.08[3]
Acid Dissociation Constants (pKa)	Not available	12.4 (acidic), 13.08 (acidic), 6.51 (basic)[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate analysis and application of α -Ergocryptine-d3. The following sections outline key experimental protocols.

Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This method is standard for the highly selective and sensitive quantification of α -Ergocryptine in biological matrices, using α -Ergocryptine-d3 as an internal standard.

Objective: To quantify the concentration of α -Ergocryptine in a sample.

Methodology:

- Sample Preparation:
 - Spike biological samples (e.g., plasma, tissue homogenate) with a known concentration of α -Ergocryptine-d3.

- Perform protein precipitation using a solvent like acetonitrile.
- Vortex and centrifuge the samples to pellet the precipitated proteins.
- Collect the supernatant for analysis.
- Liquid Chromatography (LC) Separation:
 - Inject the supernatant into an HPLC system equipped with a C18 reverse-phase column.
 - Use a gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
 - The gradient is programmed to separate the analyte from matrix components.
- Mass Spectrometry (MS/MS) Detection:
 - Introduce the LC eluent into a tandem mass spectrometer.
 - Utilize electrospray ionization (ESI) in the positive ion mode (ESI+).[6]
 - Operate the instrument in Multiple Reaction Monitoring (MRM) mode.[6]
 - Monitor specific precursor-to-product ion transitions for both α -Ergocryptine and **α -Ergocryptine-d3**.
 - α -Ergocryptine: Precursor ion $[M+H]^+$ at m/z 576.3, with characteristic product ions.[4]
 - **α -Ergocryptine-d3**: Precursor ion $[M+H]^+$ at m/z 579.3, with corresponding shifted product ions.
- Data Analysis:
 - Calculate the peak area ratio of the analyte to the internal standard.
 - Determine the concentration of α -Ergocryptine in the original sample by comparing this ratio to a standard curve.



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Workflow for LC-MS/MS Quantification.

Study of Epimerization

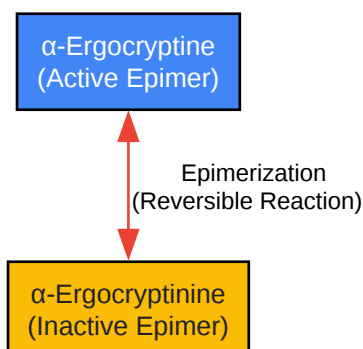
Ergot alkaloids like α -Ergocryptine are known to undergo epimerization, converting to their less active '-inine' forms (α -ergocryptinine).[7] Monitoring this process is critical for assessing the stability and purity of the compound.

Objective: To measure the rate of epimerization of α -Ergocryptine to α -ergocryptinine.

Methodology:

- **Solution Preparation:** Prepare a stock solution of α -Ergocryptine in a relevant solvent (e.g., methanol, acetonitrile).[7]
- **Incubation:** Store aliquots of the solution under controlled conditions (e.g., room temperature, 37°C, or -20°C).
- **Time-Point Sampling:** At designated time intervals (e.g., 0, 24, 48, 72 hours), take a sample from the solution.
- **Chromatographic Analysis:**
 - Inject the sample into an HPLC system.
 - Use a suitable chromatographic method to separate α -Ergocryptine from α -ergocryptinine.
 - Monitor the peaks using a UV detector or mass spectrometer.
- **Data Analysis:**
 - Calculate the peak areas for both epimers at each time point.

- Determine the percentage of each epimer relative to the total peak area.
- Plot the change in the percentage of each epimer over time to determine the epimerization rate.



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Epimerization equilibrium of α -Ergocryptine.

Pharmacology and Mechanism of Action

α -Ergocryptine primarily exerts its effects through the dopaminergic system. It is known as a potent agonist at dopamine D2 receptors.[8] Its interaction with other receptors contributes to its complex pharmacological profile.

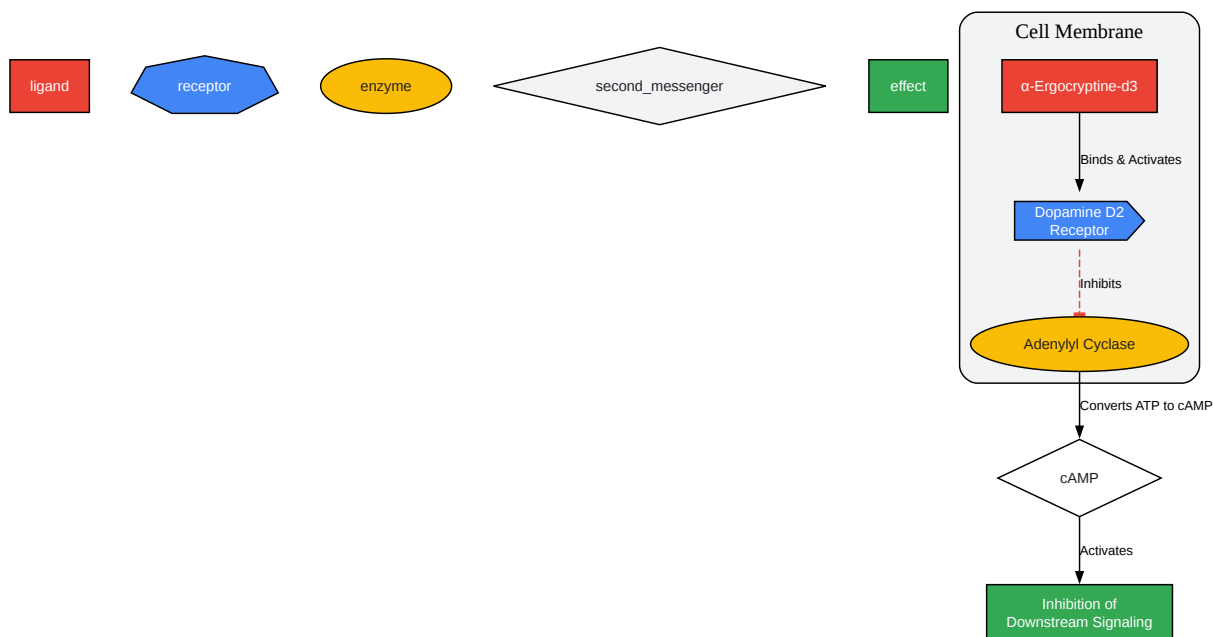
Primary Mechanism of Action:

- **Dopamine D2 Receptor Agonism:** α -Ergocryptine binds to and activates D2 receptors, which are G-protein coupled receptors. This activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent modulation of downstream signaling pathways.
- **Dopamine Release:** In addition to receptor interaction, some studies indicate that α -Ergocryptine can stimulate the release of dopamine from nerve endings in the striatum, further enhancing dopaminergic activity.[9]

Other Receptor Interactions:

- It acts as a partial agonist at dopamine D1 and D3 receptors.[8]

- It is a high-affinity ligand for $\alpha 1$ and $\alpha 2$ adrenergic receptors.[8]



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Primary signaling pathway of α -Ergocryptine.

Conclusion

α -Ergocryptine-d3 is an indispensable tool for advanced pharmacological and analytical research. Its well-defined physical and chemical properties, coupled with established experimental protocols, enable precise and reproducible studies. A thorough understanding of its dopaminergic mechanism of action is fundamental for its application in drug development.

and neuroscience research. This guide serves as a foundational resource for scientists working with this important deuterated compound.

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